molecular formula C12H15NO4S B2785568 Benzyl 3-methanesulfonylazetidine-1-carboxylate CAS No. 1638760-91-4

Benzyl 3-methanesulfonylazetidine-1-carboxylate

Cat. No.: B2785568
CAS No.: 1638760-91-4
M. Wt: 269.32
InChI Key: WELXPWZYERRVGB-UHFFFAOYSA-N
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Description

Benzyl 3-methanesulfonylazetidine-1-carboxylate is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. It is characterized by its unique chemical structure, which includes an azetidine ring, a methanesulfonyl group, and a benzyl ester moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-methanesulfonylazetidine-1-carboxylate typically involves the reaction of azetidine-1-carboxylate with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-methanesulfonylazetidine-1-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include sulfone derivatives, alcohols, and various substituted azetidine derivatives .

Scientific Research Applications

Benzyl 3-methanesulfonylazetidine-1-carboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has potential biological activity and is studied for its effects on various biological systems.

    Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 3-methanesulfonylazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The methanesulfonyl group is known to participate in various biochemical reactions, while the azetidine ring provides structural stability and specificity. The compound’s effects are mediated through its binding to specific receptors or enzymes, leading to downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Benzyl 3-methanesulfonylazetidine-1-carboxylate include other azetidine derivatives and sulfonyl-containing compounds . Examples include:

  • Benzyl 3-(methylsulfonyl)azetidine-1-carboxylate
  • 3-Methanesulfonylazetidine-1-carboxylate
  • Azetidine-1-carboxylate derivatives

Uniqueness

This compound is unique due to its combination of an azetidine ring and a methanesulfonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

benzyl 3-methylsulfonylazetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c1-18(15,16)11-7-13(8-11)12(14)17-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELXPWZYERRVGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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